molecular formula C16H11N3O5S B1496731 Indirubin-3'-monoxime-5-sulphonic acid CAS No. 331467-05-1

Indirubin-3'-monoxime-5-sulphonic acid

Cat. No. B1496731
CAS RN: 331467-05-1
M. Wt: 357.3 g/mol
InChI Key: BZZVPFDMEVQJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indirubin-3’-monoxime-5-sulphonic acid is a potent and selective inhibitor of CDK1, CDK5, and GSK-3β with IC50s of 5 nM, 7 nM, and 80 nM, respectively . It is reported to act by competing with ATP for binding to the catalytic site of the kinase .


Molecular Structure Analysis

The molecular structure of Indirubin-3’-monoxime-5-sulphonic acid is represented by the empirical formula C16H11N3O5S . The molecular weight of the compound is 357.34 .


Physical And Chemical Properties Analysis

Indirubin-3’-monoxime-5-sulphonic acid is a solid substance . It is dark red in color and has a solubility of 50 mg/mL in DMSO . The compound should be stored at -20°C .

Scientific Research Applications

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

Indirubin-3'-monoxime has demonstrated significant anti-cancer properties, particularly in its ability to inhibit the proliferation of various cancer cells. Studies have shown its effectiveness in causing growth arrest and apoptosis in cancer cell lines, including cervical cancer (HeLa), hepatoma (HepG2), and colon cancer (HCT116) (Shi & Shen, 2008). It has also been effective in treating renal cell cancer in vitro by inducing growth inhibition and apoptosis (Perabo et al., 2007).

Impact on Cellular Processes and Molecular Pathways

Indirubin-3'-monoxime has been observed to inhibit critical cellular and molecular processes. For example, it inhibits cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), leading to the arrest of cancer cells in different phases of the cell cycle (Hoessel et al., 1999). Furthermore, it has been found to inhibit autophosphorylation of fibroblast growth factor receptor 1 (FGFR1), blocking cell signaling pathways involved in cell proliferation and survival (Zhen et al., 2007).

Role in Neurodegenerative Diseases

Indirubin-3'-monoxime shows promise in the treatment of neurodegenerative diseases like Alzheimer's. It has been found to inhibit tau hyperphosphorylation, a process involved in Alzheimer's disease pathology, suggesting its potential as a therapeutic agent (Zhang et al., 2016). Additionally, it has been shown to rescue spatial memory deficits and attenuate neuropathology in a mouse model of Alzheimer's (Ding, Qiao, & Fan, 2010).

Mechanism of Action

Indirubin-3’-monoxime-5-sulphonic acid acts as a potent and selective inhibitor of CDK1, CDK5, and GSK-3β . It is reported to act by competing with ATP for binding to the catalytic site of the kinase . It inhibits the proliferation of a large range of cells by arresting them in the G2/M phase of the cell cycle .

Safety and Hazards

The safety data sheet advises against breathing in mist, gas, or vapors of the compound. Contact with skin and eyes should be avoided. In case of accidental exposure, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers One relevant paper discusses the synthesis and antibacterial activity studies of indirubin-3’-monoximes . The paper reports that indirubin-3’-monoximes displayed good potency against S. aureus ATCC25923 . Another paper discusses the anti-inflammatory effect of Indirubin-3’-Monoxime-5-Sulphonic Acid .

properties

IUPAC Name

2-hydroxy-3-(3-nitroso-1H-indol-2-yl)-1H-indole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S/c20-16-13(10-7-8(25(22,23)24)5-6-12(10)18-16)15-14(19-21)9-3-1-2-4-11(9)17-15/h1-7,17-18,20H,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZVPFDMEVQJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)S(=O)(=O)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440573
Record name CHEMBL440411
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indirubin-3'-monoxime-5-sulphonic acid

CAS RN

331467-05-1
Record name CHEMBL440411
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indirubin-3'-monoxime-5-sulphonic acid
Reactant of Route 2
Indirubin-3'-monoxime-5-sulphonic acid
Reactant of Route 3
Indirubin-3'-monoxime-5-sulphonic acid
Reactant of Route 4
Indirubin-3'-monoxime-5-sulphonic acid
Reactant of Route 5
Indirubin-3'-monoxime-5-sulphonic acid
Reactant of Route 6
Indirubin-3'-monoxime-5-sulphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.